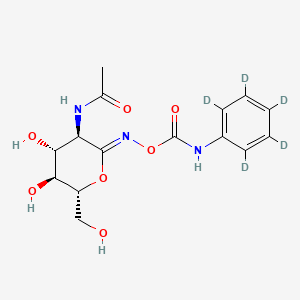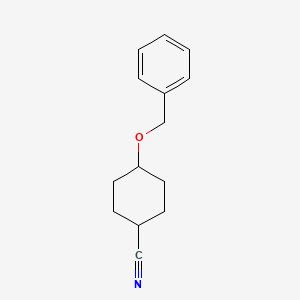
Rabeprazole-d3 Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rabeprazole-d3 Sulfide is a compound with the molecular formula C18H21N3O2S . It is a derivative of Rabeprazole, which is a commonly prescribed proton pump inhibitor used to treat conditions involving excessive stomach acid .
Synthesis Analysis
This compound is an important imidazole compound, which is not only a precursor of rabeprazole synthesis, but is also one of the main metabolites of rabeprazole in vivo . A study has shown that Cunninghamella blakesleeana 3.970 exhibited the best biotransformation abilities among seven strains of filamentous fungi. The metabolite is O-demethylation rabeprazole sulfide .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine and benzimidazole moiety linked by a methylsulfinyl group . The molecular weight of the compound is 346.5 g/mol .Chemical Reactions Analysis
This compound is a derivative of Rabeprazole, which induces gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.5 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 8 .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A highly sensitive ultra-fast LC-MS/MS-based bioanalytical method was developed for the quantification of Rabeprazole in human plasma, using 13C-D3-Rabeprazole as an internal standard. This method addressed the challenge of setting chromatography for sulfabenzimidazole compounds, achieving linearity over a range of 0.1 ng/mL to 150 ng/mL in human plasma. The method is touted for its simplicity, accuracy, precision, and robustness, making it suitable for clinical study applications (Velan & Vuppu, 2016).
Corrosion Inhibition
Rabeprazole sulfide was studied for its inhibition effect on mild steel corrosion in an acidic solution. The findings suggest Rabeprazole sulfide acts as a mixed-type inhibitor, with its adsorption on the mild steel surface following the Langmuir adsorption isotherm model. This study highlights Rabeprazole sulfide's potential application in corrosion protection, supported by thermodynamic and quantum chemical analyses (Pavithra et al., 2012).
Drug Stability and Degradation
Research on Rabeprazole under forced degradation conditions identified and characterized ten unknown degradation products using LC-ESI/MS/MS and accurate mass measurements. This study not only elucidated the degradation pathways of Rabeprazole but also assessed the in vitro toxicity of major degradation products, providing insights into the drug's stability profile (Bhandi et al., 2016).
Synthesis of Metabolites
A comprehensive study on the synthesis and characterization of Rabeprazole metabolites and related substances, including Rabeprazole sulfide, was conducted. This work describes the chemical synthesis routes of these compounds, contributing to the understanding of Rabeprazole's metabolic pathways and impurity profiles (Reddy et al., 2008).
Biotransformation and Microbial Synthesis
The biotransformation capabilities of various filamentous fungi on Rabeprazole sulfide were explored to identify potential metabolites. Cunninghamella blakesleeana 3.970 demonstrated notable efficiency, resulting in the production of O-demethylation Rabeprazole sulfide under optimized conditions. This study opens avenues for microbial synthesis of Rabeprazole metabolites (Song et al., 2022).
Wirkmechanismus
Target of Action
Rabeprazole-d3 Sulfide primarily targets the H+, K+ ATPase of the gastric parietal cells . These cells are responsible for secreting hydrochloric acid (HCl) in the stomach. The H+, K+ ATPase, also known as the proton pump, plays a crucial role in the final step of gastric acid secretion .
Mode of Action
This compound is a prodrug, which means it is inactive in its original form. When it enters the acidic environment of the parietal cells, it transforms into its active sulphenamide form . This active form inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+, K+ ATPase, this compound reduces the production of gastric acid, thereby decreasing the acidity of the stomach . This can have downstream effects on other biochemical processes that are sensitive to pH, such as the activation of digestive enzymes and absorption of certain nutrients.
Pharmacokinetics
Rabeprazole is rapidly absorbed, with peak plasma concentrations occurring approximately 3.5 hours after administration . Its oral bioavailability is approximately 52%, and its absorption is unaffected by food . It is metabolized in the liver by CYP2C19 and CYP3A4, and about 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to an increase in gastric pH, which can help heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The drug is a prodrug that becomes active in the acid environment of the parietal cells Therefore, factors that alter the acidity of the stomach, such as the presence of food or other medications, could potentially influence the drug’s efficacy
Safety and Hazards
Zukünftige Richtungen
Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to promote healing of duodenal ulcers or erosive esophagitis (damage to your esophagus caused by stomach acid) . Future research may focus on developing new formulations and delivery methods for Rabeprazole and its derivatives, including Rabeprazole-d3 Sulfide.
Eigenschaften
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

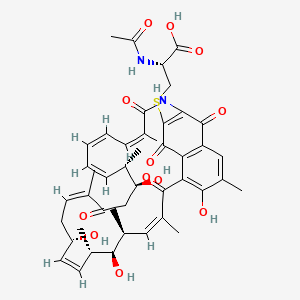
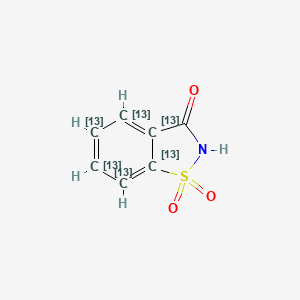


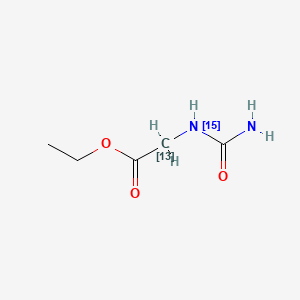
![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)


![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

